

Spectroscopic Comparison: TBDPS-CHC vs. Cyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: TBDPS-CHC

Cat. No.: B1193747

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This guide provides a detailed spectroscopic comparison of tert-Butyldiphenylsilyl cyclohexanecarboxylate (**TBDPS-CHC**) and its deprotected form, cyclohexanecarboxylic acid (CHC). The analysis focuses on key spectroscopic techniques—NMR, IR, and Mass Spectrometry—to highlight the structural changes resulting from the removal of the tert-butyldiphenylsilyl (TBDPS) protecting group. This information is valuable for researchers in organic synthesis and drug development for reaction monitoring and compound characterization.

Data Presentation

The following tables summarize the key spectroscopic data for both **TBDPS-CHC** and CHC. It is important to note that while extensive experimental data is available for cyclohexanecarboxylic acid, the data for **TBDPS-CHC** is largely predicted based on the known spectral characteristics of the TBDPS and cyclohexanecarboxylate moieties due to the limited availability of direct experimental spectra in public databases.

Table 1: ¹H NMR Spectroscopic Data (Predicted for **TBDPS-CHC**, Experimental for CHC)

Assignment	TBDPS-CHC Chemical Shift (δ , ppm)	CHC Chemical Shift (δ , ppm)
Phenyl-H	~7.6-7.8 (m, 4H), ~7.3-7.5 (m, 6H)	-
Cyclohexyl-H (α to C=O)	~2.4 (m, 1H)	2.33 (tt, J = 11.4, 3.7 Hz, 1H) [1]
Cyclohexyl-H	~1.2-2.0 (m, 10H)	1.94 (m, 2H), 1.76 (m, 2H), 1.65 (m, 1H), 1.45 (m, 2H), 1.25 (m, 3H)[1]
tert-Butyl-H	~1.1 (s, 9H)	-
Carboxylic Acid-H	-	~12 (br s, 1H)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted for **TBDPS-CHC**, Experimental for CHC)

Assignment	TBDPS-CHC Chemical Shift (δ , ppm)	CHC Chemical Shift (δ , ppm)
Carbonyl-C	~175	182.75[1]
Phenyl-C (ipso)	~133	-
Phenyl-C	~135, ~130, ~128	-
Cyclohexyl-C (α to C=O)	~44	42.91[1]
Cyclohexyl-C	~29, ~26, ~25	28.75, 25.67, 25.32[1]
Si-C(tert-Butyl)	~19	-
tert-Butyl-C	~27	-

Table 3: IR Spectroscopic Data

Functional Group	TBDPS-CHC Vibrational Frequency (cm ⁻¹)	CHC Vibrational Frequency (cm ⁻¹)
C=O Stretch	~1720-1700 (ester)	~1700 (carboxylic acid dimer) [2]
O-H Stretch	-	3300-2500 (broad, carboxylic acid)[2]
Si-O-C Stretch	~1100-1050	-
C-H Stretch (Aromatic)	~3100-3000	-
C-H Stretch (Aliphatic)	~2950-2850	~2930, 2855[2]
Si-Ph Stretch	~1430, ~1115	-

Table 4: Mass Spectrometry Data

Parameter	TBDPS-CHC	CHC
Molecular Formula	C ₂₃ H ₃₀ O ₂ Si	C ₇ H ₁₂ O ₂
Molecular Weight	366.57 g/mol	128.17 g/mol [3][4][5]
Predicted Key Fragments (m/z)	309 [M-57] ⁺ (loss of tert-butyl), 199 [Ph ₂ SiOH] ⁺	128 [M] ⁺ , 111, 83, 55[3]

Experimental Protocols

1. Synthesis of tert-Butyldiphenylsilyl cyclohexanecarboxylate (TBDPS-CHC)

This procedure outlines a general method for the silylation of a carboxylic acid.

- Materials: Cyclohexanecarboxylic acid, tert-butyldiphenylsilyl chloride (TBDPSCI), imidazole, and anhydrous N,N-dimethylformamide (DMF).
- Procedure:

- To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
- To this mixture, add TBDPSCI (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **TBDPS-CHC**.

2. Deprotection of **TBDPS-CHC** to Cyclohexanecarboxylic Acid

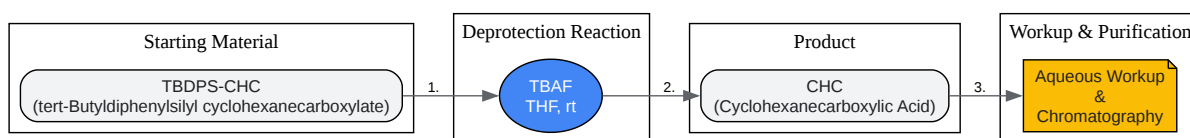
This protocol describes the cleavage of the TBDPS ether using tetrabutylammonium fluoride (TBAF).

- Materials: **TBDPS-CHC**, tetrabutylammonium fluoride (TBAF) solution (1M in THF), tetrahydrofuran (THF), and a suitable workup solution (e.g., saturated aqueous ammonium chloride or dilute HCl).
- Procedure:
 - Dissolve **TBDPS-CHC** (1.0 eq) in THF.
 - Add the TBAF solution (1.1-1.5 eq) to the reaction mixture at room temperature.
 - Stir the reaction and monitor its progress by TLC until the starting material is consumed.
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting cyclohexanecarboxylic acid by recrystallization or silica gel column chromatography if necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the chemical transformation and the overall workflow from the protected **TBDPS-CHC** to the deprotected cyclohexanecarboxylic acid.



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Caption: Deprotection workflow of **TBDPS-CHC** to CHC.

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- To cite this document: BenchChem. [Spectroscopic Comparison: TBDPS-CHC vs. Cyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193747#spectroscopic-comparison-of-tbdps-chc-and-its-deprotected-form]

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